5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
Description
This compound features a 7-membered tetrahydropyrazolo[1,5-a][1,4]diazepine core fused with a pyrazole ring, substituted at position 5 with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group and at position 7 with a carboxylic acid moiety. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The carboxylic acid group enhances water solubility and enables further functionalization, such as conjugation or salt formation.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-22(28)15-11-25(13-16-9-10-24-26(16)12-15)23(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,15,21H,11-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAPLJAHGRPAHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid (referred to as Fmoc-THP-Diazepine) is a synthetic compound belonging to the class of diazepines. Its biological activity is primarily associated with its interaction with GABA receptors, particularly the GABAA receptor subtype. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis Overview
The synthesis of Fmoc-THP-Diazepine typically involves several steps starting from appropriate precursors. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its stability and solubility in biological systems. Key steps in the synthesis include:
- Formation of the Tetrahydropyrazole Ring : This involves cyclization reactions under acidic or basic conditions.
- Introduction of the Carboxylic Acid Moiety : This is crucial for biological activity and is often achieved through hydrolysis or direct carboxylation methods.
- Fmoc Protection : The Fmoc group is introduced to protect the amine functionality during subsequent reactions.
- Molecular Formula : C25H30N4O4
- Molecular Weight : 442.54 g/mol
- Appearance : White powder
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Fmoc-THP-Diazepine acts primarily as a partial agonist at GABAA receptors. Its mechanism involves:
- Binding Affinity : Demonstrated high affinity for various GABAA receptor subtypes with an EC50 value in the nanomolar range.
- Modulation of Neurotransmission : It enhances inhibitory neurotransmission, which can lead to anxiolytic and anticonvulsant effects.
Pharmacological Effects
The compound exhibits several notable pharmacological activities:
- Anxiolytic Effects : In preclinical models, Fmoc-THP-Diazepine has shown significant anxiolytic properties similar to traditional benzodiazepines but with potentially fewer side effects.
- Anticonvulsant Activity : It has been evaluated for its ability to prevent seizures in animal models, demonstrating efficacy comparable to established anticonvulsants.
- Bronchodilation : Recent studies indicate that it may also possess bronchodilatory effects through GABA receptor modulation in airway smooth muscle.
Study 1: Anxiolytic Activity
A study published in Organic & Biomolecular Chemistry demonstrated that Fmoc-THP-Diazepine significantly reduced anxiety-like behavior in rodent models when administered at doses ranging from 0.1 to 10 mg/kg. Behavioral assays indicated enhanced exploratory behavior and reduced time spent in aversive environments compared to controls .
Study 2: Anticonvulsant Properties
In a study assessing anticonvulsant efficacy, Fmoc-THP-Diazepine was administered to mice subjected to chemically induced seizures. The compound exhibited a dose-dependent reduction in seizure frequency and severity, suggesting its potential utility in epilepsy management .
Study 3: Bronchodilatory Effects
Research investigating respiratory effects found that Fmoc-THP-Diazepine led to significant relaxation of guinea pig airway smooth muscle tissues ex vivo. This effect was attributed to its action on GABA receptors located in the respiratory tract .
Data Summary
The following table summarizes key biological activities and pharmacological parameters of Fmoc-THP-Diazepine:
| Parameter | Value/Description |
|---|---|
| GABAA Receptor Binding Affinity | EC50 = 10 nM |
| Anxiolytic Dose Range | 0.1 - 10 mg/kg |
| Anticonvulsant Efficacy | Significant reduction in seizures |
| Bronchodilation | Relaxation of airway smooth muscle |
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
Fmoc-Tetrahydropyrazolo is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during the synthesis process. This compound allows for the selective deprotection of amino acids under mild conditions, facilitating the assembly of complex peptides:
- Deprotection : The Fmoc group can be removed using a base (e.g., piperidine), which is crucial for the sequential addition of amino acids.
- Versatility : The tetrahydropyrazolo structure enhances the diversity of peptides that can be synthesized, allowing for modifications that can improve biological activity or stability.
1.2 Therapeutic Applications
Research indicates that derivatives of Fmoc-Tetrahydropyrazolo may exhibit various biological activities:
- Anticancer Properties : Some studies suggest that compounds containing the tetrahydropyrazolo moiety have potential anticancer effects by interfering with cellular signaling pathways involved in tumor growth.
- Neurological Applications : Its structural similarity to known neuroactive compounds positions it as a candidate for developing treatments for neurological disorders.
The molecular formula for Fmoc-Tetrahydropyrazolo is , with a molecular weight of 358.41 g/mol. Its structure includes a fused diazepine ring, which is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-Protected Heterocycles
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic Acid ()
- Core Structure : Pyrazolo[4,3-c]pyridine (6-membered fused ring) vs. pyrazolo[1,5-a][1,4]diazepine (7-membered ring with two nitrogens).
- Functional Groups : Both have Fmoc and carboxylic acid substituents.
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()
- Core Structure : Piperazine (6-membered ring with two nitrogens) vs. diazepine (7-membered).
- Functional Groups : Both contain Fmoc and carboxylic acid.
- Implications : Piperazine derivatives are smaller and less flexible, limiting their utility in applications requiring extended molecular interactions. However, their synthesis is often higher-yielding (e.g., 70–90% in ) compared to complex diazepine systems .
Heterocycles with Carboxylic Acid Substituents
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure : Imidazo[1,2-a]pyridine (6-membered fused ring) vs. diazepine.
- Functional Groups : Carboxylate esters vs. free carboxylic acid.
- Implications : Ester groups in reduce solubility but enhance membrane permeability, whereas the free carboxylic acid in the target compound improves hydrophilicity for aqueous-phase reactions .
Key Research Findings
Synthetic Challenges : Diazepine rings require multi-step synthesis with lower yields (e.g., 45–50% in ) compared to piperazine or pyridine analogs .
Biological Relevance : The carboxylic acid group in the target compound may enhance interactions with polar biological targets, unlike ester-containing analogs () .
Protective Group Utility : Fmoc’s orthogonal stability makes the target compound preferable in solid-phase peptide synthesis over Boc-protected systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
